DGAT1 Inhibitory Activity: Positional Isomerism Drives >10‑Fold Potency Variation
In a direct comparative study, the 2-phenylthiazole scaffold exhibited significantly lower DGAT1 inhibitory activity compared to the 5-phenylthiazole regioisomer [1]. While the 5-phenylthiazole analog (compound 33) achieved an IC50 of 23 nM, the 2-phenylthiazole series displayed markedly reduced potency, underscoring the critical role of substituent positioning for target engagement [1].
| Evidence Dimension | DGAT1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2-Phenylthiazole scaffold (exact analog not specified): >10‑fold lower potency vs. 5‑phenyl isomer |
| Comparator Or Baseline | 5-Phenylthiazole analog (compound 33): IC50 = 23 nM |
| Quantified Difference | 5‑Phenylthiazole is at least 10‑fold more potent than the 2‑phenylthiazole scaffold |
| Conditions | In vitro enzymatic DGAT1 assay; exact analog structures provided in the study |
Why This Matters
Procurement of the 2‑phenylthiazole methyl ester enables rational exploration of regioisomeric SAR, but direct substitution with 5‑phenyl analogs would produce non‑comparable activity profiles, necessitating distinct lead optimization strategies.
- [1] Kadam RU, et al. Evaluation of thiazole containing biaryl analogs as diacylglycerol acyltransferase 1 (DGAT1) inhibitors. Eur J Med Chem. 2013;65:337-347. View Source
